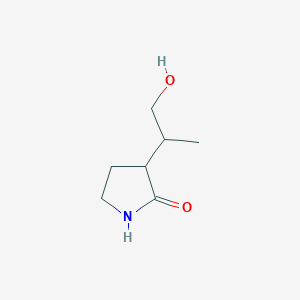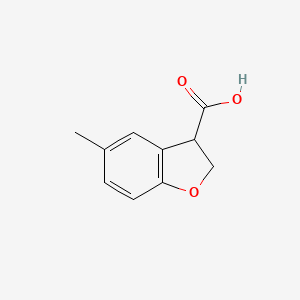![molecular formula C18H16ClNO2 B13165354 2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13165354.png)
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone typically involves multiple steps. One common synthetic route includes the reaction of 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Análisis De Reacciones Químicas
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives, while reduction reactions can lead to the formation of indoline derivatives.
Electrophilic Aromatic Substitution:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone can be compared with other indole derivatives such as:
2-chloro-1-(4-ethoxyphenyl)ethanone: This compound lacks the indole nucleus and thus has different chemical and biological properties.
2-chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound has hydroxyl groups on the phenyl ring, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its indole structure, which imparts a wide range of biological activities and makes it a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C18H16ClNO2 |
|---|---|
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C18H16ClNO2/c1-2-22-13-9-7-12(8-10-13)18-17(16(21)11-19)14-5-3-4-6-15(14)20-18/h3-10,20H,2,11H2,1H3 |
Clave InChI |
BMNRWRMIGGGLPW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13165279.png)
![3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13165284.png)



![Tricyclo[3.2.1.0,2,4]octan-6-amine](/img/structure/B13165316.png)



![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)


![[3-(Chloromethyl)pentan-3-yl]cyclobutane](/img/structure/B13165356.png)

